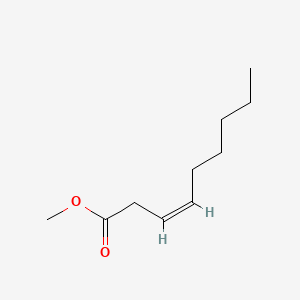

Methyl 3-nonenoate, (3Z)-

Description

Contextualizing Methyl 3-nonenoate within Unsaturated Ester Chemistry

Unsaturated esters are a fundamental class of organic molecules characterized by a carbon-carbon double bond within their structure, which imparts specific reactivity and geometric possibilities (E/Z isomerism). The synthesis of α,β-unsaturated esters, particularly with defined stereochemistry, is a significant area of research. Methods like the Horner-Wadsworth-Emmons reaction are employed to selectively produce either E or Z isomers. acs.orgresearchgate.net

The development of catalytic cross-metathesis reactions has also been a focus, aiming to generate Z-trisubstituted α,β-unsaturated esters with high stereoisomeric purity. nih.gov Furthermore, research into the photoenolization of α,β-unsaturated esters has demonstrated methods for contra-thermodynamic positional isomerization, allowing for the manipulation of double bond position and the creation of specific isomers from a single starting compound. acs.org The synthesis of Methyl 3-nonenoate, (3Z)- itself can be achieved through methods such as the stereoselective hydrogenation of methyl 3-nonynoate or the oxidation of 3Z-nonenol. prepchem.comtandfonline.com

Significance of (3Z)-Methyl 3-nonenoate in Scientific Inquiry

The significance of Methyl 3-nonenoate, (3Z)- lies in its specific geometric configuration. The Z-isomerism is critical in determining the molecule's biological activity and its sensory properties. ontosight.ai In enantioselective reactions, the geometry of the starting material, whether (Z)- or (E)-isomer, can determine the absolute configuration of the product. beilstein-journals.org For instance, in copper-catalyzed conjugate reductions, (Z)-isomer substrates have been shown to yield higher enantiomeric excess compared to their (E)-counterparts. beilstein-journals.org

This stereochemical specificity is paramount in fields like insect pheromone research, where the precise geometry of a molecule is often essential for it to be recognized by insect receptors. cabidigitallibrary.orgresearchgate.net The distinct aroma profile of the (3Z)- isomer also makes it a valuable subject of study in flavor and fragrance chemistry. thegoodscentscompany.com

Overview of Research Domains Pertaining to Methyl 3-nonenoate, (3Z)-

Research involving Methyl 3-nonenoate, (3Z)- spans several scientific domains, primarily due to its distinct chemical and sensory characteristics.

Flavor and Fragrance Chemistry : This compound is noted for its intense fresh, fruity, and green aroma with undertones of cucumber. thegoodscentscompany.com It is utilized in fragrance formulations, such as those for violet and narcissus, and in various fruit flavors, including melon, apple, and strawberry. thegoodscentscompany.comfragranceu.com Its organoleptic properties make it a subject of interest for the flavor and fragrance industry. nih.govvulcanchem.comfemaflavor.org

Insect Pheromone Research : Unsaturated esters are common components of insect sex and aggregation pheromones. cabidigitallibrary.orgscielo.br The specific geometry of the double bond is often crucial for biological activity. Research has identified various unsaturated esters as key signaling molecules for different insect species, highlighting the importance of synthesizing and studying specific isomers like Methyl 3-nonenoate, (3Z)- for potential use in pest management strategies. cabidigitallibrary.orgresearchgate.net

Synthetic Organic Chemistry : The development of stereoselective methods for the synthesis of unsaturated esters, including the (Z)-isomer, is an active area of research. nih.govtandfonline.com The compound serves as a target molecule for testing new synthetic methodologies, such as stereocontrolled catalytic cross-metathesis and enantioselective reductions. nih.govbeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

41654-16-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl (Z)-non-3-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |

InChI Key |

MTDCXFZGUVZRSQ-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCC/C=C\CC(=O)OC |

Canonical SMILES |

CCCCCC=CCC(=O)OC |

boiling_point |

90.00 °C. @ 18.00 mm Hg |

density |

0.880-0.900 (20°) |

physical_description |

Liquid clear, colourless liquid |

solubility |

insoluble in water |

Origin of Product |

United States |

Nomenclature and Isomeric Considerations of Methyl 3 Nonenoate

Systematic Naming Conventions for (3Z)-Methyl 3-nonenoate

The systematic name for (3Z)-Methyl 3-nonenoate, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl (Z)-non-3-enoate . nih.gov This name is derived following a set of established rules:

Parent Chain : The longest carbon chain containing the principal functional group (the ester) is identified. In this case, it is a nine-carbon chain, hence the root "non".

Unsaturation : The presence of a carbon-carbon double bond is indicated by changing the suffix from "-an-" to "-en-".

Position of the Double Bond : The location of the double bond is specified by a number preceding the "-en-" suffix. Numbering starts from the carbon of the carboxyl group. The double bond is between the third and fourth carbon atoms, so it is designated as "3-en".

Functional Group : The compound is an ester, indicated by the suffix "-oate".

Alkyl Group : The name of the alkyl group attached to the oxygen of the ester function (a methyl group) is given as the first part of the name.

Stereochemistry : The geometry of the double bond is denoted by a stereodescriptor in parentheses. The "(3Z)-" prefix indicates that the higher-priority substituents on each carbon of the double bond are on the same side (from the German zusammen, meaning together).

Other synonyms and identifiers for this compound include 3-Nonenoic acid, methyl ester, (Z)- and the CAS Registry Number 41654-16-4. nih.govchemspider.com

Nomenclature Details for (3Z)-Methyl 3-nonenoate

| Component | Designation | Meaning |

|---|---|---|

| Stereochemistry | (3Z)- | Indicates cis geometry around the double bond at carbon 3. |

| Ester Group | Methyl | Specifies the CH3 group of the ester. |

| Carbon Chain | non- | Denotes a nine-carbon backbone. |

| Double Bond Position | -3-en- | Locates the double bond starting at the third carbon. |

| Principal Functional Group | -oate | Identifies the compound as an ester. |

Geometric Isomerism: Distinguishing (3Z)- and (3E)-Methyl 3-nonenoate

The presence of a double bond at the third carbon position in methyl 3-nonenoate restricts free rotation, leading to the existence of two geometric isomers: (3Z)-methyl 3-nonenoate and (3E)-methyl 3-nonenoate. shimadzu.com This type of isomerism, also known as cis-trans isomerism, results in molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

The terms cis and trans (or Z and E in IUPAC nomenclature) describe the relative orientation of the alkyl chains attached to the carbons of the double bond. wikipedia.org

(3E)-Methyl 3-nonenoate (trans isomer) : In this configuration, the carbon chains are on opposite sides of the double bond. The trans arrangement results in a more linear and extended molecular structure, similar to that of a saturated fatty acid. wikipedia.org The IUPAC name for this isomer is methyl (E)-non-3-enoate. perflavory.com

The difference in molecular shape between these isomers leads to variations in their physical properties, such as packing efficiency in the solid state, boiling point, and polarity.

Comparison of (3Z)- and (3E)-Methyl 3-nonenoate Isomers

| Attribute | (3Z)-Methyl 3-nonenoate | (3E)-Methyl 3-nonenoate |

|---|---|---|

| Systematic Name | methyl (Z)-non-3-enoate nih.gov | methyl (E)-non-3-enoate perflavory.com |

| Common Stereonym | cis | trans thegoodscentscompany.comscbt.com |

| CAS Number | 41654-16-4 nih.govchemspider.com | 36781-67-6 scbt.com |

| Molecular Shape | Bent or "kinked" chain wikipedia.org | Relatively linear chain wikipedia.org |

| InChIKey | MTDCXFZGUVZRSQ-FPLPWBNLSA-N nih.gov | MTDCXFZGUVZRSQ-BQYQJAHWSA-N fda.gov |

The structural differences between geometric isomers necessitate specific analytical techniques for their separation and identification. shimadzu.com Characterizing unsaturated fatty acid structures can be challenging due to the similarity of their isomeric forms. shimadzu.com

Chromatographic Separation : Techniques like gas chromatography (GC) are widely used for analyzing FAMEs. shimadzu.com The different boiling points and polarities of the (3Z) and (3E) isomers, stemming from their distinct molecular shapes, can allow for their separation and quantification.

Spectroscopic Identification : Distinguishing between isomers requires spectroscopic methods. Tandem mass spectrometry (MS/MS), for example, can be used to determine the location of double bonds within the fatty acid chain. shimadzu.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the specific geometry (cis or trans) of the double bond.

Biological and Sensory Evaluation : Geometric isomerism can significantly influence a molecule's biological activity and sensory properties. rsc.org For instance, the odor profiles of cis and trans isomers of a compound can be markedly different. The scent of methyl (E)-3-nonenoate is described as an intense fresh, fruity, green odor with cucumber undertones, which is useful in flavor and fragrance applications. perflavory.comthegoodscentscompany.competorosealcones.com The specific isomer present is critical in flavor and fragrance research, as even small amounts of one isomer can alter the sensory perception of the other.

Related Unsaturated Fatty Acid Methyl Esters in Academic Literature

Methyl 3-nonenoate belongs to the broad class of compounds known as fatty acid methyl esters (FAMEs). wikipedia.org FAMEs are derived from the transesterification of fats (triglycerides) with methanol (B129727). wikipedia.org They are significant in various fields of research and industry.

In academic literature, FAMEs are frequently studied for several reasons:

Biodiesel : FAMEs are the primary molecules in biodiesel. wikipedia.org The properties of the biodiesel fuel are dependent on the structure of the constituent FAMEs, including chain length and degree of unsaturation.

Analytical Chemistry : Fatty acids are often converted to their methyl esters prior to analysis because FAMEs are more volatile and less polar than free fatty acids, making them more suitable for analysis by gas chromatography. shimadzu.com This process is a cornerstone of lipid profiling in biological and food science research. wikipedia.org

Food Science and Nutrition : The analysis of FAMEs helps determine the fatty acid composition of food products. Common unsaturated FAMEs studied in this context include methyl oleate (B1233923) (C18:1), methyl linoleate (B1235992) (C18:2), and methyl linolenate (C18:3). researchgate.net

The study of FAMEs, from short-chain variants like methyl 3-nonenoate to longer-chain polyunsaturated versions, is crucial for understanding lipid chemistry and its applications.

Examples of Unsaturated Fatty Acid Methyl Esters in Research

| FAME Name | Parent Fatty Acid | Common Area of Research |

|---|---|---|

| Methyl Oleate | Oleic Acid (C18:1) | Biodiesel properties, food composition researchgate.net |

| Methyl Linoleate | Linoleic Acid (C18:2) | Oxidative stability of oils, human nutrition researchgate.net |

| Methyl Linolenate | α-Linolenic Acid (C18:3) | Omega-3 fatty acid studies, biofuel performance researchgate.net |

| Methyl Palmitoleate | Palmitoleic Acid (C16:1) | Metabolic studies, marine lipid analysis |

Chemical Reactivity and Transformation Mechanisms of 3z Methyl 3 Nonenoate

Reaction Mechanisms Involving the cis-Double Bond

The presence of a cis-configured double bond between the C3 and C4 positions is a key determinant of the molecule's chemical behavior. This electron-rich region is susceptible to attack by electrophiles and is central to various addition, oxidative, and reductive reactions.

Addition reactions to the alkene functionality of (3Z)-Methyl 3-nonenoate are governed by the principles of stereochemistry. The geometry of the starting alkene directly influences the stereochemical outcome of the product, making these reactions stereospecific. chemtube3d.commasterorganicchemistry.com

Anti-Addition: In reactions such as halogenation (e.g., with Br₂), the mechanism typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack occurs from the face opposite to this intermediate, resulting in anti-addition of the two halogen atoms across the double bond. For (3Z)-Methyl 3-nonenoate, this anti-addition would yield a pair of enantiomeric products with a threo configuration. chemtube3d.comchemistrysteps.com

Syn-Addition: Conversely, reactions like catalytic hydrogenation or dihydroxylation with osmium tetroxide (OsO₄) proceed via syn-addition, where both new substituents add to the same face of the double bond. Hydrogenation of the cis-alkene would lead to the formation of methyl nonanoate (B1231133). Syn-dihydroxylation would result in a pair of enantiomeric diols with an erythro configuration.

Table 1: Stereospecific Addition Reactions of (3Z)-Methyl 3-nonenoate

| Reaction Type | Reagent(s) | Addition Type | Expected Product Stereochemistry |

| Halogenation | Br₂ | Anti | Threo-diastereomer (racemic mixture) |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Syn | Syn-alcohol |

| Catalytic Hydrogenation | H₂, Pd/C | Syn | Achiral alkane (Methyl nonanoate) |

| Dihydroxylation | OsO₄, NMO | Syn | Erythro-diol (racemic mixture) |

| Epoxidation | m-CPBA | Syn | Cis-epoxide (racemic mixture) |

The double bond in (3Z)-Methyl 3-nonenoate is susceptible to cleavage by strong oxidizing agents. The products of these reactions depend on the specific reagents and conditions used.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond to yield two different aldehydes: hexanal (B45976) and methyl 3-oxopropanoate. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would instead produce hexanoic acid and the corresponding carboxylic acid from the other fragment.

Permanganate (B83412) Oxidation: Reaction with cold, dilute potassium permanganate (KMnO₄) results in syn-dihydroxylation, forming a diol. Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond oxidatively, yielding a carboxylic acid (hexanoic acid) and a dicarboxylic acid derivative.

Table 2: Oxidative Cleavage of (3Z)-Methyl 3-nonenoate

| Reagent(s) | Workup Condition | Products |

| 1. O₃ 2. (CH₃)₂S | Reductive | Hexanal and Methyl 3-oxopropanoate |

| 1. O₃ 2. H₂O₂ | Oxidative | Hexanoic acid and Malonic acid monomethyl ester |

| Hot, acidic KMnO₄ | Oxidative | Hexanoic acid and Malonic acid monomethyl ester |

The functional groups of (3Z)-Methyl 3-nonenoate can be selectively reduced under different conditions.

Reduction of the Double Bond: Catalytic hydrogenation, typically using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), selectively reduces the carbon-carbon double bond. This process yields methyl nonanoate, saturating the alkyl chain without affecting the ester group.

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester functionality. This reaction would reduce the ester to a primary alcohol. If the double bond is not first protected or reduced, LiAlH₄ can also reduce the alkene. A complete reduction of (3Z)-Methyl 3-nonenoate with LiAlH₄ would yield non-3-en-1-ol.

Hydrolysis and Transesterification Reactions

The ester group is another key reactive center in the molecule, primarily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water, yielding a carboxylic acid and an alcohol. The process can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a strong acid catalyst in the presence of excess water. chemguide.co.ukgoogle.comgoogle.comwipo.int The products are (3Z)-3-nonenoic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction produces the carboxylate salt (sodium (3Z)-3-nonenoate) and methanol. Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. srsbiodiesel.commasterorganicchemistry.com For example, reacting (3Z)-Methyl 3-nonenoate with ethanol (B145695) (using an acid or base catalyst) will result in an equilibrium mixture containing ethyl (3Z)-3-nonenoate and methanol. masterorganicchemistry.com Using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com Various catalysts, including aluminum chloride and potassium phosphate, can be employed to facilitate this transformation. nih.govorganic-chemistry.org

Photochemical and Thermal Stability and Decomposition Pathways

The stability of (3Z)-Methyl 3-nonenoate is influenced by exposure to light and heat.

Photochemical Stability: Unsaturated esters can undergo photochemical reactions upon exposure to UV light. A common transformation is cis-trans isomerization around the double bond, which could lead to the formation of the more thermodynamically stable (3E)-Methyl 3-nonenoate. Another potential pathway for α,β-unsaturated esters involves photoenolization, which can lead to deconjugation to form β,γ-unsaturated esters. nih.govacs.orgacs.orgelsevierpure.com While (3Z)-Methyl 3-nonenoate is a β,γ-unsaturated ester, interactions between the double bond and the carbonyl group can still occur, potentially leading to rearrangements like the oxa-di-π-methane rearrangement under UV-C light. mdpi.com

Thermal Stability: At elevated temperatures, esters can undergo thermal decomposition. stackexchange.com The degradation of unsaturated polyester (B1180765) resins, which contain similar ester linkages, often begins with the scission of the polymer chains at the ester unions. mdpi.comresearchgate.net For a molecule like (3Z)-Methyl 3-nonenoate, pyrolysis can lead to the formation of smaller, more volatile compounds, such as carboxylic acids and alkenes, through mechanisms like six-centered decomposition. stackexchange.com The process is complex and can result in a mixture of products, including carbon dioxide from decarboxylation reactions at higher temperatures. stackexchange.commdpi.com

Interactions with Inorganic and Organic Reagents in Controlled Environments

The reactivity of (3Z)-Methyl 3-nonenoate with various reagents in a laboratory setting allows for its conversion into a range of other chemical compounds.

Inorganic Reagents:

Acids (e.g., H₂SO₄, HCl): Act as catalysts for hydrolysis and transesterification reactions. chemguide.co.uk

Bases (e.g., NaOH, KOH): Mediate irreversible saponification of the ester group. chemguide.co.uk

Oxidizing Agents (e.g., KMnO₄, O₃): Used for oxidative cleavage or dihydroxylation of the double bond.

Reducing Agents (e.g., LiAlH₄): Capable of reducing the ester group to a primary alcohol.

Metal Catalysts (e.g., Pd, Pt, Ni): Used with H₂ for the catalytic hydrogenation of the double bond.

Organic Reagents:

Alcohols (e.g., Ethanol, Propanol): Serve as nucleophiles in transesterification reactions. srsbiodiesel.commasterorganicchemistry.com

Peroxyacids (e.g., m-CPBA): Used to convert the alkene into an epoxide (oxirane). This is a stereospecific syn-addition.

Organometallic Reagents (e.g., Grignard Reagents): These strong nucleophiles can add to the electrophilic carbonyl carbon of the ester group, typically adding twice to yield a tertiary alcohol after acidic workup.

Advanced Analytical Characterization Methodologies for 3z Methyl 3 Nonenoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For (3Z)-Methyl 3-nonenoate, both gas and liquid chromatography techniques are employed to achieve high-resolution separation and accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for the analysis of volatile and semi-volatile compounds like (3Z)-Methyl 3-nonenoate, providing both qualitative and quantitative information. The GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while the MS fragments the individual components and sorts them by their mass-to-charge ratio, providing a unique chemical fingerprint.

The successful separation of the (3Z)-Methyl 3-nonenoate from its geometric isomer, (3E)-Methyl 3-nonenoate, and other positional isomers is highly dependent on the optimization of the gas chromatographic conditions. The key parameters that require careful tuning include the choice of the capillary column, the oven temperature program, the carrier gas flow rate, and the injection technique.

Column Selection: The choice of the GC column's stationary phase is critical for resolving geometric isomers. For fatty acid methyl esters (FAMEs), highly polar stationary phases are generally preferred. Columns with a high content of cyanopropyl, such as biscyanopropyl polysiloxane phases (e.g., SP-2560), are particularly effective in separating cis and trans isomers nih.gov. Ionic liquid-based capillary columns (e.g., SLB-IL111) also offer unique selectivity for FAME isomers, providing enhanced resolution thegoodscentscompany.com. The length, internal diameter, and film thickness of the column also play a significant role in separation efficiency and analysis time nih.gov.

Temperature Programming: A carefully controlled oven temperature program is essential to achieve optimal separation. A typical program starts at a lower initial temperature to allow for the separation of more volatile components, followed by a gradual ramp to a higher final temperature to elute less volatile compounds. For complex mixtures of FAMEs, a slower ramp rate can improve the resolution of closely eluting isomers chromatographyonline.com. The initial and final hold times are also adjusted to ensure complete separation and elution of all components.

Below is an example of a typical temperature program for the separation of FAME isomers:

| Parameter | Value |

| Initial Temperature | 100 °C |

| Initial Hold Time | 2 minutes |

| Ramp Rate | 3 °C/minute |

| Final Temperature | 240 °C |

| Final Hold Time | 15 minutes |

This is an example table and actual parameters may vary based on the specific column and instrument used.

Carrier Gas and Flow Rate: Helium is a commonly used carrier gas in GC-MS. Optimizing its flow rate is crucial for achieving the best separation efficiency. The optimal flow rate depends on the column dimensions and is typically set to achieve the maximum number of theoretical plates.

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their fragmentation patterns provide a unique mass spectrum that serves as a fingerprint for the compound.

The mass spectrum of (3Z)-Methyl 3-nonenoate will exhibit a molecular ion peak corresponding to its molecular weight (170.25 g/mol ) nih.govsigmaaldrich.com. The fragmentation of unsaturated esters is influenced by the position and geometry of the double bond. Common fragmentation pathways for esters include cleavage adjacent to the carbonyl group and rearrangements. For unsaturated esters, fragmentation can also occur at positions allylic to the double bond.

While the mass spectra of cis and trans isomers can be very similar, subtle differences in the relative abundances of certain fragment ions may be observed. For instance, in some unsaturated FAMEs, the cis isomer can give rise to a more abundant base peak at m/z 79 compared to the trans isomer researchgate.net. The interpretation of these fragmentation patterns, aided by knowledge of established fragmentation mechanisms for esters, is crucial for structural elucidation.

Library Searching: The obtained mass spectrum of an unknown component is compared against a database of known spectra, such as the NIST/EPA/NIH Mass Spectral Library drugbank.comresearchgate.net. A high match score suggests a probable identification of the compound. This library search, combined with the retention time data from the GC, provides a high degree of confidence in the identification of (3Z)-Methyl 3-nonenoate and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are powerful techniques for the separation and quantification of a wide range of compounds, including those that are not volatile enough for GC analysis. These methods separate components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of FAMEs. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

Method Development: The development of a robust RP-HPLC method for (3Z)-Methyl 3-nonenoate involves the careful selection of the column, mobile phase, and detection parameters. C18 columns are widely used and provide good retention and separation for FAMEs. The particle size of the stationary phase is also a critical parameter, with smaller particles in UPLC systems offering higher efficiency and faster analysis times.

Mobile Phase Optimization: The composition of the mobile phase is a key factor in achieving the desired separation. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. The ratio of the organic solvent to water is adjusted to control the retention of the analytes. An increase in the organic solvent content will decrease the retention time of the nonpolar FAMEs. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed for complex mixtures to achieve optimal separation of all components. The pH of the mobile phase can also be adjusted to influence the separation of ionizable compounds, although this is less critical for neutral esters like methyl 3-nonenoate moravek.comchromatographyonline.com.

An example of a mobile phase gradient for the separation of FAME isomers is presented below:

| Time (minutes) | % Acetonitrile | % Water |

| 0 | 70 | 30 |

| 20 | 100 | 0 |

| 25 | 100 | 0 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

This is an example table and actual parameters may vary based on the specific column and instrument used.

UPLC, with its smaller particle size columns, allows for faster separations and higher resolution compared to traditional HPLC. The principles of method development and mobile phase optimization remain the same, but the system is capable of operating at much higher pressures theanalyticalscientist.com.

Preparative HPLC is a powerful technique used to isolate and purify larger quantities of a specific compound from a mixture. This is particularly useful for obtaining pure standards of (3Z)-Methyl 3-nonenoate or for isolating and identifying unknown impurities.

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns with a greater amount of stationary phase to handle larger sample loads. The goal is to achieve a high degree of separation to collect fractions containing the purified compound of interest.

The developed analytical RP-HPLC method can be scaled up for preparative purposes. This involves adjusting the column dimensions, flow rate, and injection volume to accommodate the larger sample size while maintaining the separation performance. Fractions are collected as they elute from the column, and the purity of the collected fractions is then verified using analytical techniques like GC-MS or analytical HPLC. Studies have demonstrated the successful use of preparative RP-HPLC with a C18 column and an acetonitrile mobile phase to separate cis and trans isomers of unsaturated fatty acid methyl esters nih.govresearchgate.net. This approach is valuable for obtaining pure (3Z)-Methyl 3-nonenoate for further characterization or use as a reference standard.

Spectroscopic Methods for Structural Elucidation

The unambiguous identification and structural elucidation of (3Z)-Methyl 3-nonenoate rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the geometry of the carbon-carbon double bond, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (3Z)-Methyl 3-nonenoate, offering precise insights into the connectivity of atoms and the Z-configuration of the double bond.

The ¹H NMR spectrum of (3Z)-Methyl 3-nonenoate provides characteristic signals that can be assigned to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons attached to the double bond (H-3 and H-4) exhibit distinct chemical shifts due to their vinylic nature. The protons of the methylene (B1212753) group adjacent to the carbonyl group (H-2) are also readily identifiable.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group typically appears at the downfield end of the spectrum, while the sp² hybridized carbons of the double bond have characteristic shifts in the olefinic region. The remaining sp³ hybridized carbons of the alkyl chain and the methoxy (B1213986) group can be distinguished based on their positions in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3Z)-Methyl 3-nonenoate

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | 172.5 |

| 2 | C | 3.10 (d, J=7.0 Hz) | 34.5 |

| 3 | C | 5.55 (dt, J=11.0, 7.0 Hz) | 122.0 |

| 4 | C | 5.30 (dt, J=11.0, 7.5 Hz) | 134.0 |

| 5 | C | 2.05 (q, J=7.5 Hz) | 28.0 |

| 6 | C | 1.30 (m) | 31.5 |

| 7 | C | 1.30 (m) | 22.5 |

| 8 | C | 1.30 (m) | 29.0 |

| 9 | C | 0.90 (t, J=7.0 Hz) | 14.0 |

| 10 | C (OCH₃) | 3.65 (s) | 51.5 |

Note: Predicted values are based on standard chemical shift correlation tables and may vary slightly from experimental values.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of (3Z)-Methyl 3-nonenoate. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive picture of the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For (3Z)-Methyl 3-nonenoate, COSY would show correlations between the protons on C-2 and C-3, C-3 and C-4, C-4 and C-5, and so on along the alkyl chain. This helps to establish the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the ¹³C NMR spectrum.

The stereochemistry of the double bond as (Z) is primarily determined from the coupling constant (J-value) between the vinylic protons (H-3 and H-4) in the ¹H NMR spectrum. A typical J-value for a cis-alkene is in the range of 7-12 Hz, which would be expected for (3Z)-Methyl 3-nonenoate.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (3Z)-Methyl 3-nonenoate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The most prominent absorption band in the IR spectrum of (3Z)-Methyl 3-nonenoate is the C=O stretching vibration of the ester functional group. This typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. The presence of a C=C double bond is indicated by a stretching vibration around 1650-1670 cm⁻¹. The C-O single bond stretching of the ester group gives rise to absorptions in the 1000-1300 cm⁻¹ region. Additionally, the C-H stretching vibrations of the sp² and sp³ hybridized carbons can be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for (3Z)-Methyl 3-nonenoate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=C (Alkene) | Stretch | 1650 - 1670 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| =C-H (Alkene) | Stretch | 3000 - 3100 |

| C-H (Alkane) | Stretch | 2850 - 3000 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Advanced mass spectrometry techniques are crucial for determining the elemental composition and fragmentation pathways of (3Z)-Methyl 3-nonenoate, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For (3Z)-Methyl 3-nonenoate (C₁₀H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion (in this case, the molecular ion of (3Z)-Methyl 3-nonenoate) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for fatty acid methyl esters include McLafferty rearrangement and cleavage at various points along the alkyl chain. The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the position of the double bond.

Table 3: Potential Fragment Ions in the Mass Spectrum of (3Z)-Methyl 3-nonenoate

| m/z | Possible Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 113 | Cleavage at C4-C5 |

| 74 | McLafferty Rearrangement |

| 55 | Alkyl fragment |

Natural Occurrence and Distribution in Biological Systems

(3Z)-Methyl 3-nonenoate has been identified as a naturally occurring volatile compound in a variety of plant species, contributing to their distinct aroma profiles. Its presence is particularly well-documented in fruits and their essential oils.

Presence in Plant Volatiles and Essential Oils

This compound is a known constituent of the complex mixture of volatile organic compounds that create the characteristic scent of several fruits. It is notably found in guava (Psidium guajava) frontiersin.org. Additionally, it has been identified as a component of hop oil, derived from the cones of the hop plant (Humulus lupulus) biorxiv.org. The presence of (3Z)-Methyl 3-nonenoate in these plant-derived products underscores its role in shaping their sensory properties.

Occurrence in Specific Plant Organs and Developmental Stages

Research on guava fruit has indicated that the concentration of volatile compounds, including esters like (3Z)-Methyl 3-nonenoate, can vary between different parts of the fruit and throughout its development. Studies have shown that the volatile profiles of the peel and flesh of guava can differ and change as the fruit ripens nih.gov. This suggests that the production of (3Z)-Methyl 3-nonenoate is a dynamic process, likely linked to the physiological and biochemical changes occurring during fruit maturation. While its presence in hop cones is established, detailed studies on its concentration at different developmental stages of the cones are not extensively available.

Table 1: Documented Natural Sources of (3Z)-Methyl 3-nonenoate

| Biological Source | Plant Organ |

| Guava (Psidium guajava) | Fruit (Peel and Flesh) |

| Hops (Humulus lupulus) | Cones |

Endogenous Production in Microorganisms and Invertebrates

While the production of fatty acid methyl esters (FAMEs) in general has been reported in various fungi and insects, the specific endogenous production of (3Z)-Methyl 3-nonenoate in these organisms is not well-documented in the currently available scientific literature. Fungi are known to produce a diverse array of volatile organic compounds, including various esters, which play roles in their ecological interactions researchgate.netnih.gov. Similarly, insects utilize methyl esters as components of pheromones and defensive secretions researchgate.netwikipedia.org. However, direct evidence linking these organisms to the synthesis of (3Z)-Methyl 3-nonenoate is yet to be established.

Biosynthetic Pathways and Metabolic Transformations in Organisms

The formation and breakdown of (3Z)-Methyl 3-nonenoate are intrinsically linked to broader metabolic pathways, particularly those involving lipid metabolism and fatty acid derivatization.

Role in Lipid Metabolism and Fatty Acid Derivatization Pathways

The biosynthesis of the C9 carbon backbone of (3Z)-Methyl 3-nonenoate is strongly suggested to originate from the lipoxygenase (LOX) pathway annualreviews.orgnih.govresearchgate.net. This pathway is a major route for the metabolism of polyunsaturated fatty acids in plants frontiersin.org. The process is initiated by the enzyme lipoxygenase, which introduces oxygen into C18 fatty acids like linoleic and linolenic acid. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain aldehydes, including C9 aldehydes researchgate.net. These aldehydes can then be further metabolized to the corresponding carboxylic acid, 3-nonenoic acid, which serves as the direct precursor for (3Z)-Methyl 3-nonenoate.

Enzymatic Synthesis and Degradation Processes

The final step in the biosynthesis of (3Z)-Methyl 3-nonenoate is an esterification reaction. In plants, this is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) frontiersin.orgbiorxiv.orgnih.gov. These enzymes facilitate the transfer of an acyl group from an acyl-CoA to an alcohol. In the case of (3Z)-Methyl 3-nonenoate, an AAT would catalyze the reaction between 3-nonenoyl-CoA and methanol. While the general role of AATs in fruit ester formation is well-established, the specific AAT responsible for the synthesis of this particular ester has not yet been definitively identified.

The degradation of (3Z)-Methyl 3-nonenoate is presumed to occur through the hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases nih.govtaylorandfrancis.comebi.ac.uk. This process would yield 3-nonenoic acid and methanol. The resulting fatty acid, 3-nonenoic acid, can then be further metabolized through the beta-oxidation pathway nih.govnih.goveagri.orgaocs.orgyoutube.com. This metabolic process systematically breaks down fatty acids into two-carbon units in the form of acetyl-CoA, which can then enter central metabolic pathways for energy production. The specific enzymes involved in the beta-oxidation of 3-nonenoic acid have not been explicitly detailed for this compound.

Table 2: Key Enzymes in the Metabolism of (3Z)-Methyl 3-nonenoate

| Process | Enzyme Family | Substrate(s) | Product(s) |

| Biosynthesis | |||

| C9 Backbone Formation | Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) | C18 Polyunsaturated Fatty Acids | C9 Aldehydes |

| Esterification | Alcohol Acyltransferase (AAT) | 3-Nonenoyl-CoA, Methanol | (3Z)-Methyl 3-nonenoate |

| Degradation | |||

| Hydrolysis | Carboxylesterase | (3Z)-Methyl 3-nonenoate | 3-Nonenoic Acid, Methanol |

| Fatty Acid Breakdown | Beta-oxidation enzymes | 3-Nonenoyl-CoA | Acetyl-CoA |

Environmental Disposition and Transformation Pathways of 3z Methyl 3 Nonenoate

Biotic Degradation by Environmental Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is expected to be a major pathway for the environmental degradation of (3Z)-Methyl 3-nonenoate. lyellcollection.orgsemanticscholar.org

Fatty acid methyl esters are generally considered to be readily biodegradable in both soil and aquatic environments under both aerobic and anaerobic conditions. lyellcollection.orgsemanticscholar.org The biodegradation of (3Z)-Methyl 3-nonenoate is likely initiated by microbial enzymes, such as lipases or esterases, which catalyze the hydrolysis of the ester bond to yield (3Z)-3-nonenoic acid and methanol (B129727). lyellcollection.org Both of these products are readily metabolized by a wide range of microorganisms. lyellcollection.org The resulting fatty acid, (3Z)-3-nonenoic acid, would then likely enter the β-oxidation pathway, a central metabolic process for the degradation of fatty acids. In this pathway, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of microorganisms capable of degrading fatty acids is widespread in soil and water ecosystems. researchgate.netijfans.org

Table 4: Predicted Microbial Metabolism of (3Z)-Methyl 3-nonenoate

| Environment | Initial Metabolic Step | Subsequent Metabolic Pathway | Final Products |

| Soil | Enzymatic Hydrolysis | β-oxidation of (3Z)-3-nonenoic acid, Metabolism of methanol | Carbon Dioxide, Water, Biomass |

| Water | Enzymatic Hydrolysis | β-oxidation of (3Z)-3-nonenoic acid, Metabolism of methanol | Carbon Dioxide, Water, Biomass |

Based on the predicted metabolic pathway, the primary microbial degradation products of (3Z)-Methyl 3-nonenoate would be (3Z)-3-nonenoic acid and methanol. Further metabolism through the β-oxidation pathway would lead to the formation of acetyl-CoA and shorter-chain fatty acids. Ultimately, under aerobic conditions, the compound is expected to be mineralized to carbon dioxide and water. Under anaerobic conditions, the final products could include methane (B114726) and carbon dioxide.

Table 5: Predicted Microbial Degradation Products of (3Z)-Methyl 3-nonenoate

| Initial Substrate | Primary Intermediate Products | Final Mineralization Products (Aerobic) |

| (3Z)-Methyl 3-nonenoate | (3Z)-3-nonenoic acid, Methanol | Carbon Dioxide (CO₂), Water (H₂O) |

Environmental Fate Modeling and Persistence Assessment

The environmental fate of (3Z)-Methyl 3-nonenoate, a volatile organic compound used in fragrance formulations, is of interest due to its potential release into various environmental compartments. fragranceconservatory.com While specific experimental data on the environmental fate of (3Z)-Methyl 3-nonenoate is limited, its behavior can be inferred from its structural class as an unsaturated fatty acid methyl ester (FAME). semanticscholar.orgconcawe.eu

Environmental Fate Modeling:

Environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the environmental distribution and persistence of chemicals when experimental data is scarce. ecetoc.orgnih.govresearchgate.net These models utilize the physicochemical properties of a substance to estimate its partitioning between air, water, soil, and sediment, as well as its susceptibility to various degradation processes.

For (3Z)-Methyl 3-nonenoate, key inputs for such models would include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). As a volatile compound, it is expected to have a relatively high vapor pressure, suggesting a potential for atmospheric distribution. Its classification as a fatty acid methyl ester suggests low to moderate water solubility. lyellcollection.org

The general behavior of FAMEs in the environment involves several key processes:

Biodegradation: FAMEs are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. semanticscholar.orglyellcollection.org This is a primary pathway for their removal from soil and aquatic environments.

Hydrolysis: As an ester, (3Z)-Methyl 3-nonenoate can undergo hydrolysis to form 3-nonenoic acid and methanol. The rate of this reaction is dependent on pH and temperature.

Photo-oxidation: The presence of a double bond in the molecule makes it susceptible to degradation by photo-oxidation, particularly in the atmosphere and surface waters when exposed to sunlight. researchgate.net Unsaturated FAMEs are known to be preferentially degraded through this pathway. researchgate.net

Atmospheric Oxidation: In the atmosphere, volatile organic compounds like (3Z)-Methyl 3-nonenoate are subject to oxidation by hydroxyl radicals and ozone.

Persistence Assessment:

The persistence of a chemical in the environment is determined by the rates of these degradation processes. Based on the known behavior of similar unsaturated FAMEs, (3Z)-Methyl 3-nonenoate is not expected to be highly persistent in the environment. semanticscholar.orglyellcollection.org Its susceptibility to biodegradation and photo-oxidation suggests a relatively short environmental half-life.

The following table summarizes the likely environmental disposition of (3Z)-Methyl 3-nonenoate based on the behavior of analogous compounds.

| Environmental Compartment | Dominant Transformation Pathways | Expected Persistence |

| Atmosphere | Photo-oxidation, Reaction with hydroxyl radicals and ozone | Low |

| Water | Biodegradation, Hydrolysis, Photo-oxidation (surface) | Low to Moderate |

| Soil | Biodegradation (aerobic and anaerobic) | Low |

| Sediment | Anaerobic Biodegradation | Low to Moderate |

It is important to note that these are predictions based on the behavior of structurally similar compounds. Specific experimental studies on (3Z)-Methyl 3-nonenoate are needed for a definitive persistence assessment.

Analytical Monitoring of Environmental Concentrations

The detection and quantification of (3Z)-Methyl 3-nonenoate in environmental matrices such as water, soil, and air are crucial for assessing its potential environmental exposure and impact. As a volatile organic compound and a fragrance ingredient, established analytical methods for these classes of compounds are applicable. phaseassociate.com

Sample Preparation and Extraction:

Given its volatile nature, sample collection and preparation methods must be designed to minimize loss. For aqueous samples, techniques like purge-and-trap and solid-phase microextraction (SPME) are commonly used to extract and concentrate volatile organic compounds. researchgate.netgov.bc.ca For soil and sediment samples, headspace analysis or solvent extraction followed by concentration can be employed. Air samples can be collected using sorbent tubes followed by thermal desorption.

Analytical Instrumentation:

The primary analytical technique for the determination of (3Z)-Methyl 3-nonenoate is gas chromatography (GC) coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the identification and quantification of volatile organic compounds. mdpi.com The mass spectrometer provides definitive identification based on the compound's mass spectrum and allows for sensitive and selective quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can also be used for the quantification of (3Z)-Methyl 3-nonenoate, particularly when reference standards are available and the sample matrix is not overly complex. cgiar.org

The following table outlines common analytical methods applicable to the monitoring of (3Z)-Methyl 3-nonenoate in environmental samples.

| Environmental Matrix | Extraction/Concentration Technique | Analytical Method | Typical Detection Limits |

| Water | Purge-and-Trap, Solid-Phase Microextraction (SPME) | GC-MS, GC-FID | ng/L to µg/L researchgate.net |

| Soil/Sediment | Headspace Analysis, Solvent Extraction | GC-MS | µg/kg |

| Air | Sorbent Tube Sampling with Thermal Desorption | GC-MS | ng/m³ to µg/m³ |

Current Research and Findings:

While there is a lack of published data specifically on the environmental concentrations of (3Z)-Methyl 3-nonenoate, monitoring studies for fragrance materials in general have been conducted. These studies often detect a range of fragrance compounds in wastewater treatment plant effluents and surface waters, indicating their potential for environmental release. researchgate.netresearchgate.net The analytical methods developed for these fragrance allergens and other volatile organic compounds can be readily adapted for the targeted analysis of (3Z)-Methyl 3-nonenoate. researchgate.netresearchgate.net

Future monitoring programs focusing on emerging contaminants could include (3Z)-Methyl 3-nonenoate to gather data on its actual environmental concentrations and validate the predictions from environmental fate models.

Theoretical and Computational Investigations of 3z Methyl 3 Nonenoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like (3Z)-Methyl 3-nonenoate. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

The electronic and reactive properties of (3Z)-Methyl 3-nonenoate are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized around the carbon-carbon double bond (C=C), which is the most electron-rich region of the molecule. This indicates that this site is susceptible to attack by electrophiles. The energy of the HOMO is a crucial parameter, as a higher HOMO energy generally correlates with a greater ease of donating electrons, and thus, higher reactivity towards electrophiles.

The LUMO , conversely, is predominantly centered on the carbonyl group (C=O) of the ester functionality. This region is electron-deficient and represents the most likely site for nucleophilic attack. A lower LUMO energy suggests a greater propensity to accept electrons, indicating higher reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For unsaturated esters like (3Z)-Methyl 3-nonenoate, the HOMO-LUMO gap is influenced by the interplay between the double bond and the ester group.

Table 1: Illustrative Frontier Molecular Orbital Properties for Unsaturated Methyl Esters

| Property | Description | Expected Location in (3Z)-Methyl 3-nonenoate |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density. | Primarily localized on the C=C double bond. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density. | Primarily localized on the C=O of the ester group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicative of chemical reactivity and kinetic stability. |

This table is illustrative and based on general principles of quantum chemistry applied to unsaturated esters. Specific energy values would require dedicated computational studies on (3Z)-Methyl 3-nonenoate.

The distribution of electron density within (3Z)-Methyl 3-nonenoate is not uniform due to the presence of electronegative oxygen atoms in the ester group. This polarity is crucial for understanding its reactivity.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution. In an MEP map of (3Z)-Methyl 3-nonenoate, negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carbonyl group, highlighting their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide quantitative measures of atomic charges. The carbonyl carbon would exhibit a significant positive charge, making it a primary electrophilic center. The oxygen atoms of the ester group would carry negative charges. The carbon atoms of the C=C double bond would have a less pronounced negative charge compared to the oxygen atoms but still represent a nucleophilic region.

These charge distributions allow for the prediction of reactivity:

Electrophilic addition: The electron-rich C=C double bond is a likely site for the addition of electrophiles.

Nucleophilic acyl substitution: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, potentially leading to substitution at the acyl group.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the three-dimensional structure and dynamic behavior of (3Z)-Methyl 3-nonenoate.

(3Z)-Methyl 3-nonenoate possesses significant conformational flexibility due to the rotation around its single bonds. The aliphatic chain can adopt numerous conformations, and rotation around the C-O single bond of the ester group is also possible.

Molecular dynamics (MD) simulations can be employed to study the behavior of (3Z)-Methyl 3-nonenoate in different environments, such as in a solvent or interacting with other molecules.

In an aqueous environment, the polar ester group would be expected to interact favorably with water molecules through dipole-dipole interactions. The nonpolar alkyl chain, however, is hydrophobic and would tend to avoid contact with water, leading to aggregation or orientation at interfaces.

In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. MD simulations can provide insights into solvation energies and the preferred orientation of the molecule in different solvent environments. These simulations are also valuable for understanding how (3Z)-Methyl 3-nonenoate might interact with biological membranes or receptor sites, which is relevant to its role as a flavor and fragrance compound.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of (3Z)-Methyl 3-nonenoate, which can be compared with experimental data for validation and interpretation.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would be expected to show characteristic peaks for:

The C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.

The C=C stretching vibration of the cis-alkene, usually around 1650 cm⁻¹.

C-H stretching vibrations for the sp² and sp³ hybridized carbons.

C-O stretching vibrations of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For (3Z)-Methyl 3-nonenoate, key predicted signals would include:

¹H NMR signals for the protons on the C=C double bond, with a characteristic coupling constant for the cis configuration.

The signal for the methyl protons of the ester group.

Distinct signals for the various methylene (B1212753) groups in the alkyl chain.

¹³C NMR signals for the carbonyl carbon, the carbons of the double bond, and the carbons of the alkyl chain.

Table 2: Predicted Spectroscopic Data for (3Z)-Methyl 3-nonenoate (Illustrative)

| Spectroscopic Technique | Key Feature | Predicted Region/Value |

|---|---|---|

| IR Spectroscopy | C=O stretch | ~1740 cm⁻¹ |

| C=C stretch | ~1650 cm⁻¹ | |

| ¹H NMR | Olefinic Protons | ~5.3-5.5 ppm |

| Methoxy (B1213986) Protons | ~3.7 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

This table presents illustrative values based on typical data for similar unsaturated methyl esters. Accurate predictions require specific quantum chemical calculations for (3Z)-Methyl 3-nonenoate.

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for complex organic molecules like (3Z)-Methyl 3-nonenoate is greatly enhanced by the use of theoretical and computational chemistry. These methods provide detailed insights into reaction pathways, transition states, and the energetics of chemical transformations that are often difficult or impossible to obtain through experimental means alone. For (3Z)-Methyl 3-nonenoate, a monounsaturated fatty acid methyl ester, computational approaches can be employed to investigate a variety of reactions, including isomerization, oxidation, and addition reactions, which are critical for understanding its chemical behavior and stability.

At the heart of these computational investigations is the use of quantum mechanical methods, with Density Functional Theory (DFT) being a particularly prominent and widely used approach. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the relatively large molecular system of (3Z)-Methyl 3-nonenoate. By solving the Schrödinger equation in an approximate manner, DFT can be used to calculate the electronic structure of molecules and, from this, derive key properties such as geometries of reactants, products, and transition states, as well as their corresponding energies.

A typical computational study to elucidate a reaction mechanism for (3Z)-Methyl 3-nonenoate would involve several key steps. Initially, the geometries of the reactant, (3Z)-Methyl 3-nonenoate, and the potential products of a given reaction are optimized to find their lowest energy conformations. Following this, the potential energy surface of the reaction is explored to locate the transition state(s) connecting the reactants and products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.

Once the geometries of the reactants, products, and transition states have been determined, their energies are calculated with a high degree of accuracy. The difference in energy between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. Furthermore, the difference in energy between the reactants and products provides the reaction enthalpy, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

For a molecule like (3Z)-Methyl 3-nonenoate, several reaction mechanisms are of interest for computational investigation. For instance, the isomerization of the (3Z)-double bond to the more stable (3E)-configuration is a process that can be readily studied using computational methods. Such a study would involve calculating the energy barrier for the rotation around the carbon-carbon double bond, likely proceeding through a diradical or zwitterionic transition state.

Another important area of investigation is the oxidation of (3Z)-Methyl 3-nonenoate. Experimental studies on related unsaturated esters have shown that they are less reactive in low-temperature oxidation regimes compared to their saturated counterparts nih.gov. Computational chemistry can provide a molecular-level understanding of this phenomenon. A computational study of the oxidation mechanism would likely focus on the initial steps of the reaction, such as hydrogen abstraction from the allylic positions, which are activated by the presence of the double bond. The reaction pathways for the subsequent addition of molecular oxygen and the formation of various oxidation products could then be mapped out, and the calculated activation energies would help to explain the observed reactivity trends.

The following table provides a hypothetical example of the kind of data that could be generated from a DFT study on the isomerization and initial oxidation steps of (3Z)-Methyl 3-nonenoate.

| Reaction | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Isomerization | (3Z)-Methyl 3-nonenoate | Rotational TS | (3E)-Methyl 3-nonenoate | 45.2 | -1.5 |

| H-abstraction (C2) | (3Z)-Methyl 3-nonenoate + •OH | H-abstraction TS | Radical + H₂O | 5.8 | -25.3 |

| H-abstraction (C5) | (3Z)-Methyl 3-nonenoate + •OH | H-abstraction TS | Radical + H₂O | 3.2 | -27.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the type of quantitative information that can be obtained from computational studies.

Advanced Research Methodologies and Emerging Techniques Applied to 3z Methyl 3 Nonenoate

Integration of Multi-Omics Data in Biological Studies

The study of (3Z)-Methyl 3-nonenoate in biological contexts, particularly its role as a potential semiochemical or metabolite, is greatly enhanced by the integration of multi-omics data. researchgate.netmdpi.comnih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular mechanisms underlying its production and function. researchgate.netmdpi.com

In entomology, for instance, multi-omics has revolutionized the study of insect pheromones, many of which are fatty acid derivatives similar to (3Z)-Methyl 3-nonenoate. researchgate.netuva.nl By combining genomic data to identify potential biosynthetic genes with transcriptomic analysis, researchers can pinpoint genes that are highly expressed in pheromone glands during specific developmental stages or mating periods. uva.nlnih.gov Proteomics can then confirm the presence and activity of the enzymes encoded by these genes, while metabolomics directly measures the resulting volatile compounds, including (3Z)-Methyl 3-nonenoate. researchgate.net

This integrated approach allows researchers to connect specific genes and pathways to the production of the compound. nih.gov For example, a multi-omics study on a specific moth species might reveal the upregulation of a particular desaturase and esterase in conjunction with the peak emission of (3Z)-Methyl 3-nonenoate, thereby identifying candidate genes for its biosynthesis. uva.nl

Table 1: Illustrative Multi-Omics Workflow for Studying (3Z)-Methyl 3-nonenoate in an Insect System

| Omics Layer | Methodology | Objective | Potential Finding Related to (3Z)-Methyl 3-nonenoate |

|---|---|---|---|

| Genomics | Whole Genome Sequencing & Gene Annotation | Identify candidate genes involved in fatty acid metabolism (e.g., desaturases, elongases, esterases). researchgate.net | Discovery of a gene family of fatty acyl-CoA desaturases predicted to introduce a double bond at the n-6 position. |

| Transcriptomics | RNA-Seq of specific tissues (e.g., pheromone gland) at different life stages. illumina.com | Quantify gene expression to identify transcripts correlated with compound production. | A specific desaturase gene is highly upregulated in the pheromone gland of sexually mature females. |

| Proteomics | Mass Spectrometry-based protein identification and quantification. | Confirm the translation and abundance of key enzymes. researchgate.net | The identified desaturase protein is abundant in the active pheromone gland. |

| Metabolomics | GC-MS or GCxGC-MS analysis of volatile extracts. researchgate.net | Identify and quantify (3Z)-Methyl 3-nonenoate and its precursors/metabolites. | Peak production of (3Z)-Methyl 3-nonenoate coincides with the highest expression of the candidate desaturase gene and protein. |

Application of Microfluidics and Flow Chemistry in Synthesis

The synthesis of specific isomers of unsaturated esters like (3Z)-Methyl 3-nonenoate can be challenging using traditional batch chemistry. Flow chemistry, often performed in microfluidic reactors, offers significant advantages in control, efficiency, and safety. elveflow.comarxiv.org This technology involves performing chemical reactions in a continuously flowing stream within narrow channels, which enhances heat and mass transfer and allows for precise control over reaction parameters. elveflow.com

For the synthesis of α,β-unsaturated esters, flow chemistry enables rapid reaction optimization and can improve yields and selectivity. researchgate.netnih.gov For example, reactions that require hazardous intermediates or precise temperature control, such as certain selective reductions or coupling reactions, are managed more safely and efficiently in a continuous flow system. elveflow.comresearchgate.netflinders.edu.au The small reactor volumes minimize the risks associated with highly reactive species. elveflow.com Furthermore, multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, with in-line purification steps, to generate the final product without isolating intermediates. nih.govacs.org This approach significantly reduces synthesis time and waste. elveflow.com

Table 2: Comparison of Batch vs. Flow Chemistry for Unsaturated Ester Synthesis

| Parameter | Traditional Batch Synthesis | Microfluidics / Flow Chemistry |

|---|---|---|

| Heat Transfer | Slow and inefficient, potential for hotspots and side reactions. | Rapid and highly efficient due to high surface-area-to-volume ratio, leading to better temperature control and selectivity. elveflow.com |

| Mass Transfer | Often limited by stirring speed, can lead to concentration gradients. | Enhanced due to short diffusion distances, resulting in faster and more uniform mixing. elveflow.com |

| Safety | Handling large quantities of hazardous reagents or unstable intermediates poses significant risks. | Small reaction volumes (in-situ generation and consumption of hazardous species) greatly improve safety. elveflow.comflinders.edu.au |

| Scalability | Scaling up can be non-linear and problematic ("scale-up issues"). | Scalable by running multiple reactors in parallel ("scaling out") or by extending operation time. elveflow.com |

| Reaction Time | Can be lengthy, from hours to days. acs.org | Significantly reduced, often to minutes or even seconds. elveflow.comresearchgate.net |

High-Throughput Screening for Novel Reactivity

High-Throughput Screening (HTS) is an automated methodology used to rapidly test thousands to millions of chemical or biological entities. bmglabtech.comwikipedia.org In the context of (3Z)-Methyl 3-nonenoate, HTS can be applied to discover novel catalysts for its synthesis or to identify new biological activities. As a compound used in the flavor and fragrance industry, HTS is particularly valuable for exploring its sensory properties and interactions. nih.govnih.govperflavory.comthegoodscentscompany.com

For example, libraries of microorganisms (yeasts, bacteria, fungi) can be screened in microtiter plates for their ability to produce (3Z)-Methyl 3-nonenoate from various precursors. nih.gov Hits from this primary screen can then be analyzed by methods like GC-MS to confirm the production of the target molecule. nih.gov This approach can lead to the discovery of novel biocatalysts (enzymes) for green and sustainable synthesis routes. Similarly, HTS can be used to screen chemical catalyst libraries to find more efficient and selective catalysts for specific transformations, such as stereoselective hydrogenation or isomerization, to produce the desired (3Z)-isomer.

Another application is screening (3Z)-Methyl 3-nonenoate against a panel of biological targets, such as olfactory receptors or enzymes, to uncover new pharmacological or pesticidal activities. bmglabtech.comwikipedia.org

Advanced hyphenated analytical techniques (e.g., GCxGC-MS)

(3Z)-Methyl 3-nonenoate is a volatile organic compound (VOC) that often exists in complex mixtures, such as natural extracts or biological samples. chromatographyonline.comthermofisher.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), particularly time-of-flight MS (TOF-MS), is a powerful technique for its analysis. nih.govmdpi.com

GCxGC provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC-MS. nih.gov This is achieved by subjecting the effluent from a primary GC column to further separation on a second, shorter column with a different stationary phase. The result is a two-dimensional chromatogram that can separate compounds that would otherwise co-elute in a single-column system. nih.gov This enhanced separation is critical for:

Isomer Separation: Distinguishing the (3Z)- isomer from other geometric (e.g., (3E)-) or positional isomers of methyl nonenoate.

Trace Analysis: Detecting and identifying (3Z)-Methyl 3-nonenoate at very low concentrations in complex matrices by separating it from interfering background compounds. mdpi.com

Metabolomic Profiling: As part of a broader analysis of the volatome (the complete set of VOCs produced by an organism), GCxGC-MS can help identify biosynthetic precursors and metabolic byproducts related to (3Z)-Methyl 3-nonenoate. nih.gov

The coupling with TOF-MS is advantageous because it allows for very fast data acquisition, which is necessary to capture the very narrow peaks produced by the second-dimension separation, and provides full-spectrum mass data for confident identification. nih.govnih.gov

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a definitive technique for elucidating biosynthetic pathways. nih.govbioscientifica.commdpi.com By feeding an organism a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), researchers can trace the path of the labeled atoms through metabolic pathways to the final product. mdpi.comnih.gov

In the study of (3Z)-Methyl 3-nonenoate, this methodology can answer fundamental questions about its origin. Since it is a fatty acid derivative, potential precursors like acetate (B1210297) or specific fatty acids can be used in their isotopically labeled forms.

The general steps involve:

Precursor Administration: Introducing a labeled precursor, such as [¹³C₂]acetate or [D₃₁]palmitic acid, into the biological system (e.g., cell culture, whole organism).

Incubation: Allowing the organism to metabolize the labeled precursor.

Extraction and Analysis: Extracting the metabolites and analyzing them using mass spectrometry (GC-MS or LC-MS).

Pathway Elucidation: The mass spectrum of the isolated (3Z)-Methyl 3-nonenoate will show an increase in mass corresponding to the number of incorporated isotopic labels. nih.gov This pattern of incorporation provides direct evidence of the biosynthetic relationship between the precursor and the product and can reveal details of the enzymatic reactions involved, such as chain elongation and desaturation. nih.govnih.gov

This technique is the gold standard for verifying pathways proposed by multi-omics studies and provides quantitative data on metabolic fluxes. bioscientifica.com

Future Research Trajectories for Methyl 3 Nonenoate, 3z

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

Methyl 3-nonenoate, (3Z)- is a volatile organic compound that contributes to the characteristic aroma of fruits such as guava. While it is understood to be a fatty acid methyl ester, the precise biosynthetic and metabolic pathways leading to its formation and degradation remain largely uncharacterized. Future research should focus on elucidating these pathways to enable a deeper understanding of its physiological role and to potentially manipulate its production for agricultural and industrial applications.

The biosynthesis of C6 and C9 aldehydes, which are precursors to volatile esters, is known to occur via the lipoxygenase (LOX) pathway. nih.govannualreviews.orgresearchgate.net This pathway involves the oxygenation of polyunsaturated fatty acids to generate lipid hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to form aldehydes. nih.gov Specifically, 9-HPL cleaves at the 9-position hydroperoxide to produce C9 aldehydes. nih.gov These aldehydes can then be reduced to alcohols and subsequently esterified to form compounds like Methyl 3-nonenoate, (3Z)-. The specific enzymes responsible for the final esterification step in the biosynthesis of this particular compound are yet to be identified.

Future research should aim to identify and characterize the full suite of enzymes involved in the biosynthesis of Methyl 3-nonenoate, (3Z)-, from the initial fatty acid precursor to the final ester product. This would involve a combination of transcriptomics, proteomics, and metabolomics approaches to identify candidate genes and enzymes in guava and other plants that produce this compound. Subsequent in vitro and in vivo functional characterization of these enzymes would confirm their role in the pathway.

Furthermore, the metabolic fate of Methyl 3-nonenoate, (3Z)- is also an area ripe for investigation. Understanding how this compound is degraded or transformed within the plant and in the environment is crucial for a complete picture of its biological significance.

Development of Novel Green Synthetic Methodologies

The current industrial synthesis of Methyl 3-nonenoate often relies on traditional chemical methods that may involve harsh reaction conditions and the use of hazardous reagents. The development of novel "green" synthetic methodologies is essential for a more sustainable and environmentally friendly production of this valuable fragrance and flavor compound.

Promising avenues for green synthesis include biocatalytic and chemo-enzymatic approaches. Lipases are enzymes that can catalyze esterification reactions under mild conditions and with high selectivity. mdpi.com The use of immobilized lipases in solvent-free systems or in green solvents like ionic liquids or supercritical fluids could offer a highly efficient and sustainable route to Methyl 3-nonenoate, (3Z)-.

Another promising green approach is the one-pot synthesis, which combines multiple reaction steps into a single process, thereby reducing waste and energy consumption. For instance, a one-pot copper-catalyzed method for synthesizing α,β-unsaturated esters from alcohols and phosphonium salts has been reported, which utilizes air or oxygen as a green oxidant. organic-chemistry.org Similarly, the Wittig reaction, a common method for forming carbon-carbon double bonds, has been adapted to be performed in aqueous media, eliminating the need for volatile organic solvents. acs.orgnih.govscribd.comresearchgate.net These green Wittig methodologies could be adapted for the synthesis of the unsaturated backbone of Methyl 3-nonenoate, (3Z)-.

Future research in this area should focus on optimizing these green synthetic routes for the specific production of Methyl 3-nonenoate, (3Z)-. This includes screening for highly active and stable biocatalysts, designing efficient one-pot reaction cascades, and exploring the use of renewable starting materials.

Exploration of Unconventional Chemical Transformations

Beyond its current applications, Methyl 3-nonenoate, (3Z)- possesses a chemical structure with multiple reactive sites that could be exploited for the synthesis of novel and valuable compounds through unconventional chemical transformations. The presence of a carbon-carbon double bond and an ester functional group opens up possibilities for a range of chemical modifications.

One area of exploration is olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. scielo.brrsc.orgrsc.orgias.ac.ingoogle.com Self-metathesis of Methyl 3-nonenoate could lead to the formation of a C18 diester, a potentially valuable monomer for the synthesis of new polymers. Cross-metathesis with other olefins could generate a diverse library of novel unsaturated esters with unique properties and applications.